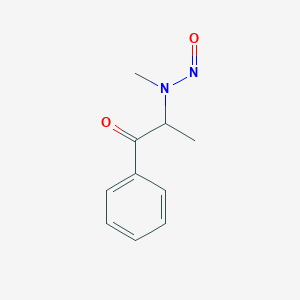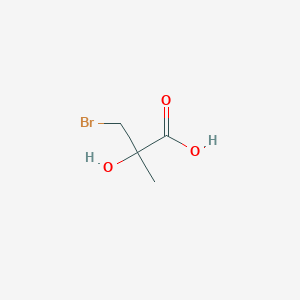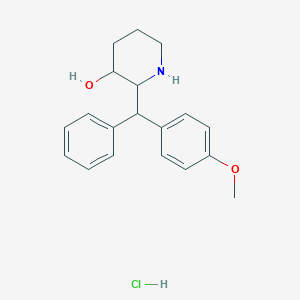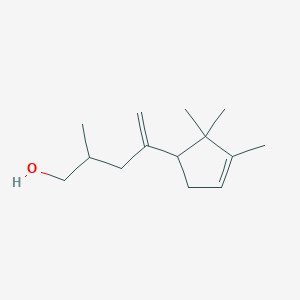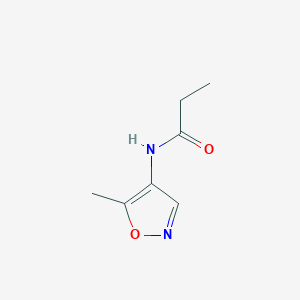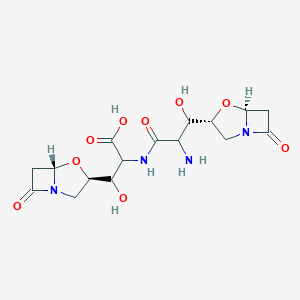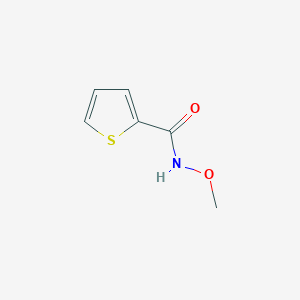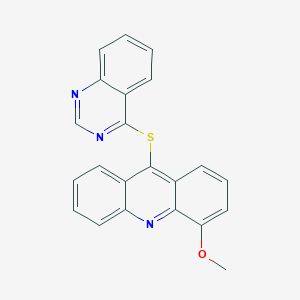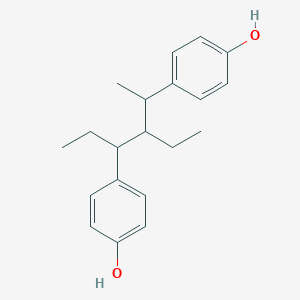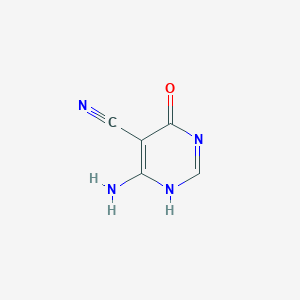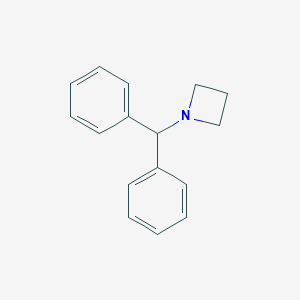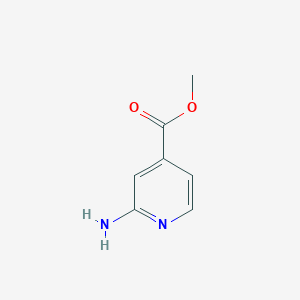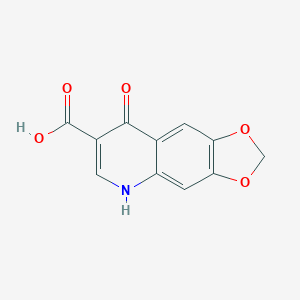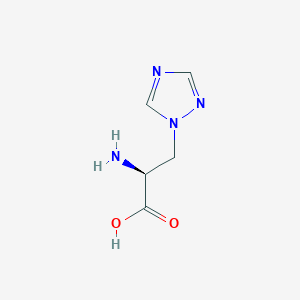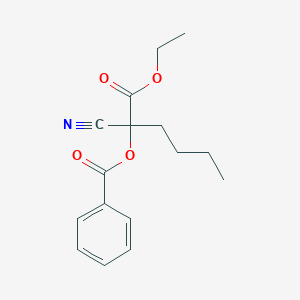
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate, also known as ECB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ECB is a member of the class of compounds known as endocannabinoid system (ECS) modulators, which have been found to play an essential role in regulating various physiological processes in the body. In
作用機序
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate exerts its effects by modulating the ECS, which is composed of endogenous cannabinoids, receptors, and enzymes. 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate acts as an agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are G protein-coupled receptors that are widely expressed in the brain and peripheral tissues. 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate also inhibits the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. By modulating the ECS, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate can affect various physiological processes, including pain, inflammation, and mood.
生化学的および生理学的効果
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anticancer effects. In animal studies, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been shown to reduce pain and inflammation in models of neuropathic pain and arthritis. 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has also been found to reduce anxiety-like behavior in animal models of anxiety. In cancer research, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.
実験室実験の利点と制限
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective modulator of the ECS, which allows for the investigation of the role of the ECS in various physiological processes. Another advantage is that it is relatively easy to synthesize, which allows for the production of large quantities of the compound. However, one limitation is that 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has low solubility in water, which can limit its use in some experiments. Another limitation is that 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has not been extensively studied in humans, which limits its translational potential.
将来の方向性
There are several future directions for the study of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate. One direction is to investigate the potential of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate as an analgesic and anti-inflammatory agent in humans. Another direction is to investigate the potential of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate as an anxiolytic agent in humans. Additionally, further studies are needed to investigate the potential of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate as an anticancer agent in vivo. Finally, the development of more potent and selective modulators of the ECS, such as 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate, could lead to the discovery of novel therapeutic agents for various diseases.
合成法
The synthesis of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate involves a two-step process that begins with the reaction of 1-bromo-1-pentene with potassium cyanide to produce 1-cyano-1-pentene. The second step involves the reaction of 1-cyano-1-pentene with ethyl benzoate in the presence of a base to produce 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate. The yield of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent stoichiometry.
科学的研究の応用
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to have potential applications in various scientific fields, including pharmacology, neuroscience, and cancer research. In pharmacology, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been shown to modulate the ECS, which is involved in regulating pain, inflammation, and mood. In neuroscience, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to affect the release of neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. In cancer research, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to induce cell death in cancer cells, suggesting its potential as an anticancer agent.
特性
CAS番号 |
19788-60-4 |
|---|---|
製品名 |
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate |
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC名 |
(2-cyano-1-ethoxy-1-oxohexan-2-yl) benzoate |
InChI |
InChI=1S/C16H19NO4/c1-3-5-11-16(12-17,15(19)20-4-2)21-14(18)13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3 |
InChIキー |
CWHLGKBVELSITM-UHFFFAOYSA-N |
SMILES |
CCCCC(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
正規SMILES |
CCCCC(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
同義語 |
2-Cyano-2-(benzoyloxy)hexanoic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



